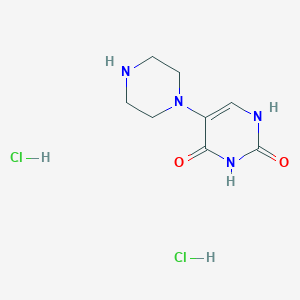
Mutilin 14-Acetate
Descripción general
Descripción
Mutilin 14-Acetate is a compound with the molecular formula C22H34O4 . It is a derivative of Mutilin, which is a natural antibiotic first discovered in the 1950s from an edible mushroom, Pleurotus mutilus . The chemical structure of this compound contains a tricyclic mutilin core that is essential for some of its antimicrobial activity .
Synthesis Analysis
The total synthesis of structurally diverse pleuromutilin antibiotics has been reported . The synthesis is enabled by the serendipitous discovery of a vinylogous Wolff rearrangement, which serves to establish the C9 quaternary centre in the targets, and the development of a highly diastereoselective butynylation of an α-quaternary aldehyde, which forms the C14 secondary alcohol .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a tricyclic mutilin core and a C14 side chain . The molecular weight of this compound is 362.5 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of pleuromutilin have been characterized through rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.5 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .
Aplicaciones Científicas De Investigación
Novel Derivatives and Antibacterial Activity
Mutilin 14-acetate derivatives, such as mutilin 14-carbamates, have been identified as potent antibacterial agents. For instance, SB-222734, a 4-methoxybenzoylcarbamate derivative, shows strong activity against various bacterial pathogens resistant to current treatments, suggesting its potential as a new class of antibacterial agents for human therapy (Brooks et al., 2001).
Pharmacokinetics and Distribution
Studies on 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] mutilin (DPTM), a novel pleuromutilin candidate, have illustrated its pharmacokinetic profile. This includes its distribution and excretion in rats after various forms of administration. A specific HPLC-MS/MS method was developed for this purpose, providing insight into the drug's behavior in biological systems (Fu et al., 2019).
Inhibition of Cytochrome P450 Enzymes
Research on DPTM also includes its impact on Cytochrome P450 (CYP) enzymes. The compound displayed moderate inhibitory potential against CYP3A/4, which is significant for understanding drug interactions and metabolism. This study helps in characterizing the compound's pharmacological profile (Fu et al., 2020).
Structural Modifications and Enhanced Activity
Continued research on pleuromutilin derivatives has led to modifications resulting in enhanced antibacterial activity. For example, the development of derivatives like 14-deoxy-14-[(2-diethylaminoethyl)thioacetoxy]-mutilin hydrogen fumarate (81.723 hfu, tiamulin) is a result of such efforts, demonstrating the potential of structural modification in increasing drug efficacy (Egger & Reinshagen, 1976).
Synthesis and Antibacterial Evaluation
The synthesis of new pleuromutilin derivatives and their antibacterial evaluation is a significant area of research. Compounds such as 14-O-[(4-methoxybenzamide-2- methylpropane-2-yl) thioacetate] mutilin have been identified as highly active antibacterial agents, broadening the spectrum of effective pleuromutilin derivatives (Shang et al., 2013).
Mecanismo De Acción
Target of Action
Mutilin 14-Acetate, a derivative of pleuromutilin, primarily targets the bacterial ribosome . It inhibits bacterial protein synthesis by binding to the 50S bacterial ribosomal subunit in the peptidyl transferase center (PTC) . The pleuromutilin tricyclic core binds to a pocket close to the A site, while the C14 side chain extends to the P site .
Mode of Action
This compound interacts with its targets by preventing the binding of tRNA for peptide transfer . This interaction causes a tightening of the rotational movement in the binding pocket, referred to as an induced-fit mechanism . This unique mechanism of action allows this compound to display broad-spectrum antibacterial activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, as well as atypical bacteria .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria. By binding to the 50S bacterial ribosomal subunit, it inhibits the formation of peptide bonds, thereby disrupting protein synthesis . This disruption in protein synthesis leads to the death of the bacteria, making this compound an effective antibacterial agent .
Pharmacokinetics
Lefamulin has a volume of distribution ranging from 82.9 to 202.8 L, total clearance of 19.5 to 21.4 L/h, and a terminal elimination half-life of 6.9–13.2 h . The oral bioavailability of lefamulin has been estimated as 24% in fasted subjects and 19% in fed subjects . These properties may provide some insight into the ADME properties of this compound, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial protein synthesis, leading to the death of the bacteria . This makes it an effective antibacterial agent against a broad spectrum of bacteria .
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-7-20(5)12-17(26-15(4)23)21(6)13(2)8-10-22(14(3)19(20)25)11-9-16(24)18(21)22/h7,13-14,17-19,25H,1,8-12H2,2-6H3/t13-,14+,17-,18+,19+,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBKXMIPSJEXGM-MBHDSSBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)
![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)
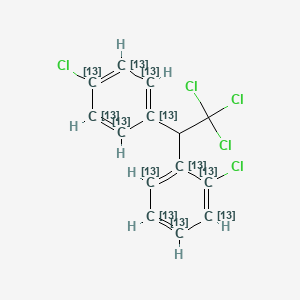
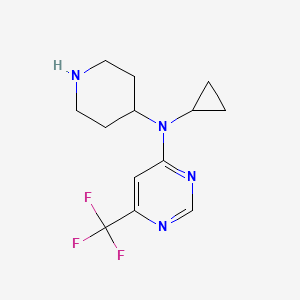
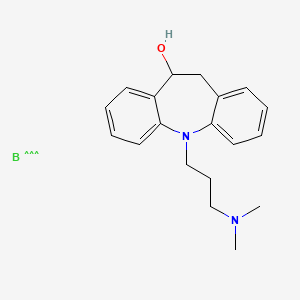

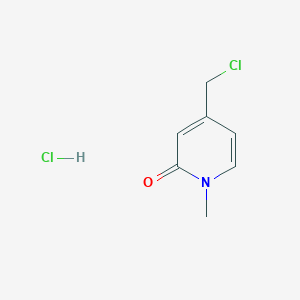
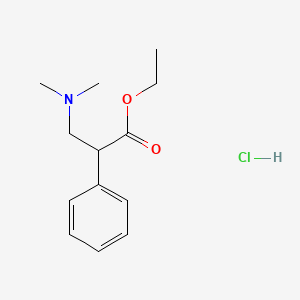

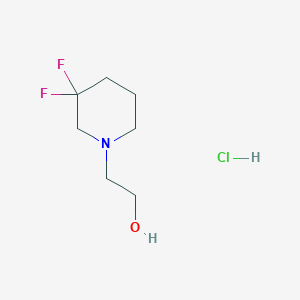
![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)

![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)
